3-Bromocinnamonitrile

Description

3-Bromobenzonitrile (CAS 6952-59-6) is a halogenated aromatic nitrile with the molecular formula C₇H₄BrN and a molecular weight of 182.017 g/mol . Its structure consists of a benzene ring substituted with a bromine atom at the meta position and a nitrile group (-CN) at the same position. This compound is widely used as an intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Its reactivity stems from the electron-withdrawing nitrile group and the bromine atom, which can participate in cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions .

Properties

Molecular Formula |

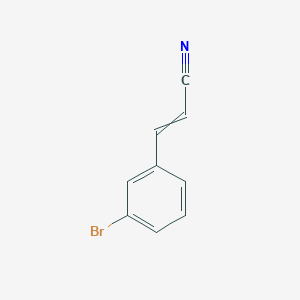

C9H6BrN |

|---|---|

Molecular Weight |

208.05 g/mol |

IUPAC Name |

3-(3-bromophenyl)prop-2-enenitrile |

InChI |

InChI=1S/C9H6BrN/c10-9-5-1-3-8(7-9)4-2-6-11/h1-5,7H |

InChI Key |

DTGJLERNSYLLAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=CC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position Effects

The position of substituents on the benzene ring significantly influences physical properties and reactivity. For example:

Presence of Additional Halogens

The introduction of multiple halogens alters electronic and steric profiles:

- 3-Bromo-2-fluorobenzonitrile (CAS 840481-82-5): The fluorine atom increases electronegativity, enhancing the nitrile's electron-withdrawing effect. This compound is valuable in synthesizing fluorinated pharmaceuticals .

- 3-(Bromomethyl)-5-chlorobenzonitrile (CAS 1021871-36-2): The bromomethyl (-CH₂Br) and chloro groups introduce dual reactivity sites, enabling alkylation and nucleophilic substitution in tandem .

Functional Group Variations

- 3-(Bromomethyl)benzonitrile (CAS 28188-41-2): The bromomethyl group allows for alkylation reactions, making it a versatile intermediate in polymer and drug synthesis. Its molecular weight (196.044 g/mol ) is higher than 3-bromobenzonitrile due to the additional methyl group .

- 3-Amino-4-chlorobenzonitrile (CAS 53312-79-1): The amino (-NH₂) group introduces nucleophilic character, enabling condensation reactions. This compound is critical in dye and heterocycle synthesis .

Data Tables

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 3-Bromobenzonitrile | 6952-59-6 | C₇H₄BrN | 182.017 | -Br (meta), -CN (meta) |

| 4-Bromobenzonitrile | N/A | C₇H₄BrN | ~182.017 | -Br (para), -CN (para) |

| 3-Bromo-2-fluorobenzonitrile | 840481-82-5 | C₇H₃BrFN | 200.01 | -Br (meta), -F (ortho), -CN |

| 3-(Bromomethyl)benzonitrile | 28188-41-2 | C₈H₆BrN | 196.044 | -CH₂Br (meta), -CN (meta) |

| 3-Amino-4-chlorobenzonitrile | 53312-79-1 | C₇H₅ClN₂ | 211.061 | -NH₂ (meta), -Cl (para), -CN |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.